N-(4-butoxyphenyl)-1,5-dioxo-2,3,4,5-tetrahydropyrrolo[1,2-a]quinazoline-3a(1H)-carboxamide
Description
N-(4-butoxyphenyl)-1,5-dioxo-2,3,4,5-tetrahydropyrrolo[1,2-a]quinazoline-3a(1H)-carboxamide is a pyrroloquinazoline derivative characterized by a bicyclic fused-ring system with a carboxamide substituent at the 3a-position and a 4-butoxyphenyl group on the nitrogen. The 4-butoxyphenyl substituent likely enhances lipophilicity compared to smaller alkyl or aryl groups, influencing solubility and membrane permeability.
Properties
Molecular Formula |
C22H23N3O4 |
|---|---|
Molecular Weight |
393.4 g/mol |
IUPAC Name |
N-(4-butoxyphenyl)-1,5-dioxo-3,4-dihydro-2H-pyrrolo[1,2-a]quinazoline-3a-carboxamide |
InChI |
InChI=1S/C22H23N3O4/c1-2-3-14-29-16-10-8-15(9-11-16)23-21(28)22-13-12-19(26)25(22)18-7-5-4-6-17(18)20(27)24-22/h4-11H,2-3,12-14H2,1H3,(H,23,28)(H,24,27) |
InChI Key |
NHJMFUDVGLCNLG-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)NC(=O)C23CCC(=O)N2C4=CC=CC=C4C(=O)N3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of quinazoline derivatives typically involves the cyclization of appropriate precursors. For N-(4-butoxyphenyl)-1,5-dioxo-2,3,4,5-tetrahydropyrrolo[1,2-a]quinazoline-3a(1H)-carboxamide, a common synthetic route involves the reaction of 2-aminobenzonitrile with an appropriate anhydride or acid chloride under reflux conditions . The reaction is often catalyzed by transition metals such as rhodium or palladium to facilitate the cyclization process .
Industrial Production Methods
Industrial production of quinazoline derivatives often employs high-throughput methods to ensure scalability and efficiency. These methods may include the use of continuous flow reactors and automated synthesis platforms to streamline the production process .
Chemical Reactions Analysis
Types of Reactions
N-(4-butoxyphenyl)-1,5-dioxo-2,3,4,5-tetrahydropyrrolo[1,2-a]quinazoline-3a(1H)-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or m-chloroperbenzoic acid.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the quinazoline ring.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen peroxide for oxidation, sodium borohydride for reduction, and various nucleophiles for substitution reactions . Reaction conditions typically involve refluxing in solvents such as methanol or dimethyl sulfoxide (DMSO) under controlled temperatures .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazoline N-oxides, while reduction can produce partially or fully reduced derivatives .
Scientific Research Applications
N-(4-butoxyphenyl)-1,5-dioxo-2,3,4,5-tetrahydropyrrolo[1,2-a]quinazoline-3a(1H)-carboxamide has been studied for various scientific research applications, including:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its therapeutic potential in treating diseases such as cancer and bacterial infections.
Industry: Used in the development of new materials and pharmaceuticals.
Mechanism of Action
The mechanism of action of N-(4-butoxyphenyl)-1,5-dioxo-2,3,4,5-tetrahydropyrrolo[1,2-a]quinazoline-3a(1H)-carboxamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to its biological effects . For example, it may inhibit the activity of kinases involved in cell proliferation, thereby exhibiting anticancer properties .
Comparison with Similar Compounds
Comparison with Structural Analogs
The following table compares key physicochemical and structural features of N-(4-butoxyphenyl)-1,5-dioxo-2,3,4,5-tetrahydropyrrolo[1,2-a]quinazoline-3a(1H)-carboxamide with related compounds:
Key Observations:
Substituent Effects on Lipophilicity: The 4-butoxyphenyl group in the target compound is expected to increase logP significantly compared to smaller substituents (e.g., ethyl in or methyl in ). This enhances membrane permeability but may reduce aqueous solubility (logSw ~-3.5 to -4.0 estimated) .
Impact of Functional Groups :
- Carboxamide vs. Carboxylic Acid: The carboxylic acid derivative in has a higher polar surface area (85–95 Ų) and better solubility than carboxamides but may exhibit reduced cellular uptake due to ionization at physiological pH.
- Thiazole-containing analogs (e.g., ) introduce heterocyclic diversity, which could modulate target selectivity or metabolic stability.
Synthetic Approaches :
- The target compound’s synthesis likely parallels methods for analogs, such as coupling 4-butoxyaniline with a preformed pyrroloquinazoline carboxylic acid chloride in tetrahydrofuran (THF) with triethylamine, as seen in .
Research Findings and Trends
Anticancer Potential: Mg(II)- and Zn(II)-complexes of pyrroloquinazoline derivatives exhibit inhibitory effects on human liver cancer cells, suggesting metal coordination could enhance bioactivity . The target compound’s carboxamide group may serve as a ligand for metal ions.
Solubility-Bioavailability Trade-offs :
- Analogs with logP > 2.0 (e.g., ) typically show moderate-to-poor aqueous solubility, necessitating formulation strategies. The 4-butoxyphenyl group may exacerbate this issue, requiring structural optimization.
Structural Diversity and Activity :
- Nitrophenyl-substituted derivatives (e.g., ) demonstrate the role of electron-withdrawing groups in modulating reactivity, though nitro groups are often avoided in drug design due to toxicity concerns.
Biological Activity
N-(4-butoxyphenyl)-1,5-dioxo-2,3,4,5-tetrahydropyrrolo[1,2-a]quinazoline-3a(1H)-carboxamide is a compound with notable biological activity, particularly in the context of antimicrobial and potential therapeutic applications. This article synthesizes recent findings regarding its biological properties, mechanism of action, and potential applications.
Chemical Structure and Properties
The compound belongs to the quinazoline family and features a complex structure that contributes to its biological activities. Its molecular formula is , and its structure can be represented as follows:
This compound exhibits a unique arrangement of functional groups that enhances its interaction with biological targets.
Antimicrobial Activity
Recent studies have demonstrated that this compound possesses significant antimicrobial properties. It has been tested against various strains of bacteria and fungi:
- Candida albicans : The compound showed an inhibition zone of 11 mm, indicating strong antifungal activity that surpasses that of the reference drug ampicillin .
- Staphylococcus aureus : Moderate activity was observed with inhibition zones ranging from 10 to 12 mm and minimum inhibitory concentration (MIC) values around 75 to 80 mg/mL .
- Escherichia coli : Similar moderate effects were noted against this bacterium .
The mechanism by which this compound exerts its biological effects primarily involves its ability to interfere with critical cellular processes in microbial cells. This includes:
- Inhibition of Cell Wall Synthesis : The compound may disrupt the synthesis of peptidoglycan in bacterial cell walls.
- Disruption of Membrane Integrity : It can alter the permeability of microbial membranes leading to cell lysis.
In Vitro Studies
Several in vitro studies have been conducted to evaluate the efficacy of this compound. The following table summarizes key findings from these studies:
| Microorganism | Inhibition Zone (mm) | MIC (mg/mL) | Reference Drug Comparison |
|---|---|---|---|
| Candida albicans | 11 | 77 | Ampicillin (higher efficacy) |
| Staphylococcus aureus | 10 - 12 | 75 - 80 | Moderate activity |
| Escherichia coli | 10 - 12 | 80 | Moderate activity |
Structural Activity Relationship (SAR)
Research into the structure-activity relationship (SAR) indicates that modifications to the phenyl ring and the introduction of various substituents can significantly affect the biological activity of quinazoline derivatives. For instance:
- Electron-Withdrawing Groups : Compounds with electron-withdrawing groups at specific positions on the phenyl ring exhibited enhanced antimicrobial activity.
- Hydrophobic Substituents : The presence of hydrophobic chains improved membrane penetration and overall efficacy against microbial strains.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
